2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro- is a chemical compound with the CAS Number 5755-07-7 and a molecular formula of C9H10N2O. This compound is classified under the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, and muscle relaxant effects. The specific compound in question is notable for its tetrahydro structure, which influences its pharmacological properties.
2H-1,5-Benzodiazepin-2-one is classified as a benzodiazepine derivative. Benzodiazepines are characterized by their fusion of a benzene ring and a diazepine ring. This particular compound features a tetrahydro configuration, indicating that it has four hydrogen atoms added to the benzodiazepine structure, which can affect its reactivity and interactions with biological systems.
The synthesis of 2H-1,5-Benzodiazepin-2-one typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reactions and assess product purity.
The molecular structure of 2H-1,5-Benzodiazepin-2-one features:
The molecular weight of this compound is approximately 162.19 g/mol . The structural representation can be visualized using molecular modeling software or chemical drawing tools.
2H-1,5-Benzodiazepin-2-one can participate in various chemical reactions typical for benzodiazepines:
Reactions involving this compound must be conducted under controlled environments to avoid undesired side reactions. Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) are useful for identifying reaction products.
The mechanism of action for 2H-1,5-Benzodiazepin-2-one primarily involves modulation of neurotransmitter systems in the central nervous system:
Research indicates that compounds within this class exhibit varying affinities for different GABA receptor subtypes, which can influence their therapeutic profiles .
This compound is soluble in organic solvents but may have limited solubility in water due to its hydrophobic characteristics associated with the benzene ring.
2H-1,5-Benzodiazepin-2-one is primarily used in:
1,5-Benzodiazepines represent a distinct class of seven-membered heterocyclic compounds characterized by a fusion between a benzene ring and a diazepine ring featuring nitrogen atoms at the 1 and 5 positions. These compounds occupy a significant position in medicinal chemistry due to their structural versatility and broad spectrum of biological activities, extending beyond their historical significance as central nervous system depressants. The core scaffold serves as a privileged structure in drug discovery, enabling diverse pharmacological profiles through strategic substitution patterns. Investigations into tetrahydro-1,5-benzodiazepin-2-ones, where the diazepine ring is partially saturated, have revealed enhanced conformational stability and distinct receptor interaction capabilities compared to their fully unsaturated counterparts. These derivatives have demonstrated promising biological activities, including anticancer, antimicrobial, and antiviral effects, highlighting their therapeutic potential [1] [2] [4].
Tetrahydro-1,5-benzodiazepin-2-ones constitute a critical subclass within the benzodiazepine family, defined by the saturation of the 3,4-positions within the diazepine ring. This saturation imparts significant conformational rigidity and stereochemical complexity compared to the fully aromatic 1,4-benzodiazepines. The core structure of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one features a non-planar seven-membered ring adopting a boat or twisted-boat conformation. The presence of substituents at key positions, notably N1, C3, C4, and C5, profoundly influences the ring conformation, electronic distribution, and overall molecular properties, thereby dictating biological activity and physicochemical characteristics [2] [4].
Table 1: Structural Variations in Tetrahydro-1,5-Benzodiazepin-2-ones and Their Implications
Position | Common Substituents | Structural/Conformational Impact | Physicochemical Consequence |
---|---|---|---|
N1 | Alkyl (e.g., Methyl, Ethyl), Arylalkyl, Unsubstituted (NH) | Influences ring puckering and hydrogen bonding capacity (donor if H). Governs lipophilicity. | Affects solubility, log P, and membrane permeability. N-Alkylation generally increases lipophilicity. |
C3 | H, Hydroxyl, Alkyl, Aryl | Stereochemistry (chiral center if not H). Hydroxyl group enables H-bond donation and chelation. | Introduces chirality; impacts solubility, metabolic stability, and metal-binding potential. |
C4 | H, Alkyl, Aryl | Steric bulk influences ring conformation and accessibility of the C5 substituent/amide. | Modulates steric hindrance for target binding; affects molecular volume and packing. |
C5 | H, Aryl, Acetyl, Alkyl | Acetyl group introduces strong electron-withdrawing character and a potential metal-binding carbonyl. Significantly alters electronic properties. | Reduces basicity of adjacent N; enhances hydrogen bond acceptance; provides site for coordination chemistry. |
C7 (Benzene) | H, Halogen, Alkyl, Alkoxy, Nitro | Modulates electron density of the aromatic ring and overall molecule. Affects π-π stacking potential. | Influences absorption spectra, redox potential, and interaction with aromatic residues in targets. |
The acetyl substituent at the C5 position, as present in the specific compound 1,3,4,5-tetrahydro-5-acetyl-1-ethyl-2H-1,5-benzodiazepin-2-one, is a particularly significant modification. This β-keto amide moiety introduces a potent electron-withdrawing group adjacent to the ring nitrogen (N5), reducing its basicity. Spectroscopically, the acetyl carbonyl stretch in such compounds typically appears in the IR spectrum around 1650-1690 cm⁻¹, distinct from but often overlapping with the lactam (2-one) carbonyl stretch observed around 1630-1680 cm⁻¹, indicating electronic interaction and potential for conjugation [4] [7]. This substituent dramatically enhances the molecule's potential for metal coordination and chelation, forming stable metallacycles via the carbonyl oxygen or through deprotonation/enolization pathways [7].
The strategic modification of the N1 and C5 positions within the 1,5-benzodiazepin-2-one scaffold serves as a cornerstone for rational pharmacophore design. These substituents act as critical modulators of electronic properties, steric bulk, hydrogen bonding capacity, and overall molecular topology, directly influencing target recognition, binding affinity, and selectivity.
N1-Substitution: Alkylation at N1, such as the ethyl group in 1,3,4,5-tetrahydro-5-acetyl-1-ethyl-2H-1,5-benzodiazepin-2-one, is a fundamental strategy to increase lipophilicity and modulate electron density within the diazepine ring. The ethyl group provides steric bulk without excessive lipophilicity, potentially optimizing membrane permeability while maintaining solubility. Crucially, N1-alkylation eliminates the hydrogen bond donor capability of the N1-H group present in unsubstituted derivatives, altering the molecule's interaction profile with biological targets. This modification can shift activity profiles; for instance, while N1-H containing compounds might exhibit stronger binding to certain receptors via H-bond donation, N1-alkylated derivatives like the ethyl analogue may demonstrate enhanced metabolic stability or preferential binding to different target classes, such as enzymes involved in epigenetic regulation or kinase signaling [1] [6].
C5-Substitution: The substituent at C5 exerts a profound influence on the electronic character of the diazepine ring and the molecule's three-dimensional shape. Introduction of an acetyl group (–COCH₃) at C5 represents a powerful design element:
The synergistic combination of an N1-ethyl group and a C5-acetyl moiety creates a pharmacophore with distinct electronic properties, enhanced potential for metal coordination, and a specific 3D shape profile. This combination is designed to engage targets where these features are advantageous, such as enzymes with active site metal ions (e.g., zinc-dependent hydrolases like histone deacetylases - HDACs) or kinases, where the molecule can act as an ATP mimetic or allosteric modulator. The design leverages both lipophilic (ethyl group) and polar (carbonyls) functionalities to achieve a balanced molecular interaction signature [1] [7].
The incorporation of acetyl substituents onto the benzodiazepine core, particularly at the C5 position, represents a significant evolution in the structural diversification of this pharmacophore, driven by the pursuit of novel biological activities beyond traditional anxiolytic and sedative effects. Early benzodiazepine synthesis, pioneered by Leo Sternbach in the 1950s, focused primarily on 1,4-benzodiazepines like chlordiazepoxide and diazepam, with substitutions aimed at optimizing GABA_A receptor modulation [5] [6]. The exploration of 1,5-benzodiazepines, though recognized for their diverse potential (anticonvulsant, analgesic, antifungal), progressed more slowly. The synthesis of C5-acetyl derivatives emerged as a deliberate strategy to exploit the unique electronic and coordinative properties of the β-keto carbonyl group.
Initial synthetic routes to C5-acetyl-1,5-benzodiazepin-2-ones relied heavily on classical acid-catalyzed condensation methods. These typically involved reacting o-phenylenediamine (OPD) with β-chlorovinyl ketones or, more commonly, with 1,3-dicarbonyl compounds. For instance, condensation of OPD with acetylacetone (2,4-pentanedione) under acidic conditions (e.g., acetic acid, polyphosphoric acid) or high temperatures provided direct access to 5-acetyl-1,5-benzodiazepin-2-ones. While feasible, these early methods often suffered from limitations such as prolonged reaction times (8-24 hours), moderate yields, formation of regioisomers or side products, and the requirement for corrosive or stoichiometric reagents [2] [4].
Table 2: Evolution of Synthetic Methods for Acetyl-Substituted 1,5-Benzodiazepin-2-ones
Era | Primary Method/Catalyst | Ketone Source | Typical Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Early (Pre-2000) | Stoichiometric Acids (AcOH, PPA) | Acetylacetone, Ethyl Acetoacetate | Reflux, 8-24 h | Simplicity, readily available reagents | Long reaction times, moderate yields (40-65%), side products, corrosive conditions, poor regioselectivity with unsymmetrical diketones. |
Transition (2000-2010) | Lewis Acids (e.g., Yb(OTf)₃, Ga(OTf)₃, I₂), Ionic Liquids | Acetylacetone, Enones followed by oxidation | Reflux or 60-80°C, 2-6 h | Improved yields (60-80%), somewhat shorter times, better regiocontrol with some catalysts. | Catalyst cost, potential moisture sensitivity, catalyst loading required (5-20 mol%), limited reusability. |
Modern (2010-Present) | Solid Acid Catalysts (e.g., H-MCM-22, Sulfated Zirconia, S-doped Graphene)NanocatalystsOrganocatalysts | Acetylacetone, Enones, β-Haloketones | Room Temp. - 80°C, 0.5-3 h | Excellent yields (85-95%), short reaction times, high regioselectivity, mild conditions, catalyst recyclability (5-10 cycles), eco-friendly profiles.Solvent-free options possible. | Synthesis/activation of some catalysts can be complex; optimization needed for specific substrates. |
Emerging | Visible Light PhotocatalysisElectrochemical Methods | Novel synthons (e.g., α-carbonyl radicals) | Ambient or mild heating | Atom economy, novel disconnections, potential for unprecedented substitution patterns. | Early stage, limited scope for benzodiazepines, specialized equipment needed. |
A pivotal advancement came with the introduction of solid acid catalysts. These materials offered significant advantages over homogeneous catalysts and stoichiometric acids: ease of separation, recyclability, and often enhanced selectivity. The application of H-MCM-22 zeolite marked a notable improvement [4]. This catalyst, possessing well-defined microporosity and strong Brønsted acidity, efficiently promotes the condensation of OPD with a variety of ketones, including acetylacetone, at room temperature or mild heating (typically below 50°C) in acetonitrile. Reactions are typically complete within 1-3 hours, yielding the desired 5-acetyl-1,5-benzodiazepin-2-ones in high yields (often exceeding 90%) and purity. The heterogeneous nature allows simple filtration for catalyst recovery and reuse over multiple cycles without significant loss of activity. This methodology proved robust for both cyclic and acyclic ketones, including those bearing the acetyl group [4].
Further refinements involved exploring other solid catalysts like sulfated zirconia, alumina-supported reagents, and more recently, carbocatalysts like sulfur-doped graphene. The latter was shown to catalyze the condensation of OPD with chalcone analogues under mild conditions, although direct application to acetylacetone was implied within broader methodologies. These catalysts generally provide high efficiency and align with green chemistry principles [2].
The discovery of potent dual HER2/HDAC1 inhibitors like the 1,5-benzodiazepin-2-one derivative 3b ((3R,4R)−3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) with IC₅₀ values in the sub-nanomolar range (0.023 nM for HER2, 0.041 nM for HDAC1) revitalized interest in structurally sophisticated 1,5-benzodiazepines bearing electron-withdrawing groups capable of interacting with catalytic metal ions (like Zn²⁺ in HDACs) or key residues in kinase domains [1]. While derivative 3b features a hydroxyl group at C3 and a phenyl at C4, its remarkable activity underscores the potential of the 1,5-benzodiazepin-2-one scaffold in oncology and validated the exploration of other C5 modifications, including acetyl, to enhance target engagement. The acetyl group, acting as a hydrogen bond acceptor and a potential metal chelator, is strategically positioned to mimic pharmacophores found in known HDAC inhibitors (like the hydroxamate zinc-binding group, albeit weaker) or kinase hinge-binding motifs [1] [7].
The historical trajectory of C5-acetyl-1,5-benzodiazepin-2-ones illustrates a shift from traditional organic synthesis towards sophisticated catalysis and rational design. This evolution, coupled with emerging biological insights, positions these derivatives, particularly exemplified by structures like 1,3,4,5-tetrahydro-5-acetyl-1-ethyl-2H-1,5-benzodiazepin-2-one, as valuable scaffolds for developing novel therapeutic agents targeting enzymes and receptors beyond the GABAergic system, leveraging their unique electronic and coordinative properties imparted by the acetyl substituent [1] [2] [4].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: